molecular formula C8H7N3O3 B570892 5-methoxy-6-nitro-1H-benzimidazole CAS No. 112146-95-9

5-methoxy-6-nitro-1H-benzimidazole

Cat. No.: B570892
CAS No.: 112146-95-9
M. Wt: 193.162
InChI Key: SAZGMKBPQCJEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-6-nitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-nitro-1H-benzimidazole typically involves the nitration of 5-methoxy-1H-benzo[d]imidazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methoxy-6-nitro-1H-benzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy group enhances the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-6-nitro-1H-benzimidazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

112146-95-9

Molecular Formula

C8H7N3O3

Molecular Weight

193.162

IUPAC Name

5-methoxy-6-nitro-1H-benzimidazole

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-6-5(9-4-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10)

InChI Key

SAZGMKBPQCJEOY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN2)[N+](=O)[O-]

Synonyms

1H-Benzimidazole,5-methoxy-6-nitro-(9CI)

Origin of Product

United States

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